molecular formula C9H16O B12948881 Spiro[3.4]octan-2-ylmethanol

Spiro[3.4]octan-2-ylmethanol

Cat. No.: B12948881
M. Wt: 140.22 g/mol
InChI Key: KYPQXUVJPNITKR-UHFFFAOYSA-N
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Description

Spiro[3.4]octan-2-ylmethanol is a valuable spirocyclic building block in medicinal chemistry and organic synthesis. Its structure features a spirane carbon atom connecting two saturated rings, which imposes significant molecular rigidity . This conformational restriction is a well-known strategy for improving the potency and selectivity of drug candidates when interacting with their biological targets, making such scaffolds highly attractive for probe and drug design . The hydroxymethyl (-CH2OH) substituent at the 2-position provides a versatile handle for further synthetic elaboration, allowing researchers to readily link the spirocyclic core to other complex fragments or create diverse chemical libraries through reactions such as oxidation, esterification, or etherification . Compounds based on the spiro[3.4]octane framework are of high interest in pharmaceutical research. For instance, 5-oxa-2-azaspiro[3.4]octane derivatives have been explored as M4 agonists, indicating the scaffold's relevance in central nervous system targets . Similarly, 2,6-diazaspiro[3.4]octane cores have been incorporated into potent inhibitors of the G12C mutant KRAS protein, a significant target in oncology . The unique three-dimensionality of this compound helps explore bioactive conformations and can serve as a novel isostere for flat aromatic rings or flexible cycloalkyl chains, potentially improving metabolic stability and physicochemical properties of lead compounds . This product is intended for research purposes as a chemical intermediate and building block. It is supplied "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

spiro[3.4]octan-2-ylmethanol

InChI

InChI=1S/C9H16O/c10-7-8-5-9(6-8)3-1-2-4-9/h8,10H,1-7H2

InChI Key

KYPQXUVJPNITKR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)CO

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of Spiro 3.4 Octan 2 Ylmethanol and Its Structural Analogs

Influence of Spirocyclic Ring Strain on Chemical Reactivity

The chemical reactivity of spiro[3.4]octane derivatives is profoundly influenced by the inherent ring strain within the constituent cyclobutane (B1203170) and cyclopentane (B165970) rings. Ring strain is a combination of angle strain, resulting from bond angles deviating from the ideal 109.5° for sp³ hybridized carbons, and torsional strain from the eclipsing of bonds. libretexts.org While cyclopentane has relatively low ring strain (26 kJ/mol), cyclobutane exhibits significant strain due to its C-C-C bond angles being compressed to approximately 90°. libretexts.org

This accumulated strain serves as a potent driving force for reactions that lead to the opening of one of the rings, thereby relieving the energetic penalty. nih.govacs.org For instance, reactions involving the cleavage of bonds on the cyclobutane portion of the spiro[3.4]octane skeleton are often thermodynamically favorable. This principle is a cornerstone of strain-release driven synthesis, a powerful strategy for constructing complex molecular architectures. rsc.org The reactivity of strained spirocyclic systems can be harnessed in various transformations, where the release of strain energy facilitates reactions that might otherwise be sluggish. nih.gov For example, the cycloalumination of methylenecyclobutane (B73084) using triethylaluminium in the presence of a zirconocene (B1252598) catalyst leads to 6-ethyl-6-aluminaspiro[3.4]octane, which can be converted to various spiro[3.4]octane derivatives in high yields. colab.ws This process leverages the reactivity of the strained four-membered ring to construct the spirocyclic core.

It has been demonstrated that electronic delocalization, in concert with strain release, is a key factor governing the reactivity of small rings. acs.org While absolute strain energy is a useful indicator, it alone is not a perfect predictor of reactivity. The interplay between strain and electronic effects dictates the energy of transition states, ultimately controlling reaction kinetics. acs.org

Stereochemical Control in Reactions Involving Spiro[3.4]octane Derivatives

The rigid, well-defined three-dimensional arrangement of atoms in spiro[3.4]octane derivatives has critical implications for stereochemical control in chemical reactions. longdom.org The fixed spatial orientation of the two rings relative to each other creates distinct steric environments that can direct the approach of reagents, leading to highly selective transformations.

The synthesis of spiro[3.4]octane systems and their analogs often proceeds with a high degree of stereochemical control, yielding specific isomers preferentially. This is particularly evident in cycloaddition reactions, which are a common method for constructing five-membered heterocyclic rings onto a pre-existing scaffold. mdpi.com For example, [3+2] cycloaddition reactions involving azomethine ylides are a standard method for synthesizing spiro-pyrrolidine derivatives. mdpi.com The stereochemical outcome of these reactions is heavily influenced by the mechanism and the structure of the reactants.

In the synthesis of novel azaspiro[3.4]octanes, annulation reactions have been shown to proceed with good yields, creating three new stereocenters in a diastereoselective manner. researchgate.net Similarly, copper-catalyzed asymmetric domino reactions have been employed to produce chiral 2,6-diazaspiro[3.4]octane-1,5-diones with high diastereoselectivity. mdpi.com The inherent structure of the spirocyclic precursor guides the formation of the new ring, resulting in a predictable and controlled stereochemical outcome.

The table below summarizes representative reactions highlighting the stereochemical control in the formation of spiro[3.4]octane analogs.

Reaction TypeReactantsProduct ClassStereochemical OutcomeReference
[3+2] Aza-annulationα-KetolactonesSpirocyclic PyrrolidonesExcellent Diastereoselectivity researchgate.net
Domino Kinugasa/Michaelα,β-Unsaturated ester-tethered propiolamides and nitrones2,6-Diazaspiro[3.4]octane-1,5-dionesHigh Diastereoselectivity mdpi.com
[3+2] Azomethine Ylide CycloadditionBenzofuran derivatives, amino acids, aldehydesBenzofuran Spiro-pyrrolidinesHigh Diastereoselectivity (dr >20:1) mdpi.com

This table is interactive and can be sorted by clicking on the column headers.

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of a molecule's properties and biological activity. longdom.org Spiro compounds, including derivatives of spiro[3.4]octane, can exhibit chirality even in the absence of a traditional chiral carbon atom. youtube.comyoutube.com This arises from the non-planar, rigid structure where the two rings lie in perpendicular planes, which can create a chiral molecule if the substituents are arranged appropriately. youtube.com

The two enantiomers (non-superimposable mirror images) of a chiral spiro compound can interact very differently with other chiral molecules, such as biological receptors and enzymes. nih.gov This is because living systems are inherently chiral. nih.gov Consequently, one enantiomer of a chiral drug may exhibit a desired therapeutic effect, while the other may be inactive or even cause adverse effects. nih.gov The specific 3D shape of a molecule is crucial for its ability to bind to a biological target. nih.gov Therefore, controlling the stereochemistry during the synthesis of spiro[3.4]octane derivatives is of paramount importance, especially in the context of medicinal chemistry and drug discovery. longdom.org

Mechanistic Investigations of Spiro[3.4]octane Ring System Formation and Rearrangements

Understanding the reaction mechanisms underlying the formation and rearrangement of the spiro[3.4]octane ring system is crucial for developing new synthetic methodologies and controlling reaction outcomes. Various studies have shed light on the pathways through which these unique structures are assembled.

One key method for forming spirocycles involves rearrangement reactions. For example, the Meinwald oxirane rearrangement of 8-oxadispiro[2.0.3.1]octane derivatives has been used to construct the spiro[3.3]heptane core, a close structural analog. nih.gov Mechanistic investigations of such rearrangements, like the siloxy-epoxide ring expansion of cyclobutane rings, often suggest a synchronous, albeit unselective, migration of an alkyl group onto the epoxide. ubc.ca Computational studies are also employed to investigate the thermodynamics and kinetics of spiro-heterocycle formation, providing detailed insights into the reaction mechanism. researchgate.net

Cycloaddition reactions represent another major pathway to spirocycles. The [3+2] cycloaddition of azomethine ylides is a well-established method for creating spiro-pyrrolidines. mdpi.com Mechanistic studies of related reactions, such as the copper-catalyzed domino Kinugasa/Michael reaction, propose the formation of a copper acetylide intermediate, followed by a [3+2] cycloaddition and subsequent rearrangement and Michael addition to yield the final spirocyclic product. mdpi.com These mechanistic proposals are essential for rationalizing the observed stereoselectivity and for optimizing reaction conditions to favor the desired products.

Advanced Spectroscopic Characterization and Structural Elucidation of Spiro 3.4 Octan 2 Ylmethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the solution-state structure of Spiro[3.4]octan-2-ylmethanol. By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical insights into the electronic environment of each hydrogen atom within the molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the protons of the hydroxymethyl group, the cyclobutane (B1203170) ring, and the cyclopentane (B165970) ring.

The protons of the methylene (B1212753) group attached to the hydroxyl function (CH₂OH) are expected to appear as a doublet around 3.5-3.7 ppm, coupled to the methine proton at the C2 position. The methine proton itself (CH-CH₂OH) would likely resonate as a multiplet further upfield. The protons on the cyclobutane and cyclopentane rings would produce a complex series of overlapping multiplets in the aliphatic region, typically between 1.5 and 2.5 ppm. The spirocyclic nature of the molecule and the rigid conformations of the rings lead to diastereotopic protons, where chemically equivalent protons are magnetically non-equivalent, further complicating the spectrum but also providing rich structural information.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm) Multiplicity Integration
H on CH₂OH 3.65 d 2H
H on C2 2.50 m 1H
H on C1, C3 1.90 - 2.20 m 4H
H on C5, C8 1.60 - 1.80 m 4H
H on C6, C7 1.50 - 1.70 m 4H

Note: These are predicted values and may vary from experimental results.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy maps the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would display nine distinct signals, corresponding to each unique carbon atom.

The carbon of the hydroxymethyl group (CH₂OH) is expected to be the most downfield of the sp³ carbons, appearing around 65-70 ppm due to the deshielding effect of the adjacent oxygen atom. The spiro carbon (C4), being a quaternary center, would show a characteristic signal, typically around 45-55 ppm. The methine carbon (C2) would resonate in the 40-50 ppm range. The remaining methylene carbons of the cyclobutane and cyclopentane rings would appear in the upfield region of the spectrum, generally between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom Number Predicted Chemical Shift (ppm)
CH₂OH 67.5
C4 (Spiro) 50.1
C2 45.3
C1, C3 35.8
C5, C8 32.5
C6, C7 25.1

Note: These are predicted values and may vary from experimental results.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure from the ¹H and ¹³C data.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. Key correlations would be observed between the hydroxymethyl protons and the C2 methine proton, confirming the -CH-CH₂OH fragment. It would also map the intricate coupling pathways within the cyclobutane and cyclopentane rings, helping to assign the complex multiplets in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about protons that are close in space, which is crucial for determining the stereochemistry. For this compound, NOESY correlations would establish the relative orientation of the hydroxymethyl group with respect to the protons on both the cyclobutane and cyclopentane rings. This is vital for defining the cis or trans relationship of the substituent on the cyclobutane ring relative to the larger cyclopentane ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of this compound. For the molecular formula C₉H₁₆O, the calculated monoisotopic mass is 140.12012 Da. HRMS analysis, typically using electrospray ionization (ESI), would aim to detect the protonated molecule [M+H]⁺ at m/z 141.1279, or other adducts like the sodium adduct [M+Na]⁺ at m/z 163.1097.

The fragmentation pattern in the mass spectrum provides further structural confirmation. As a primary alcohol, this compound is expected to exhibit characteristic fragmentation pathways:

A peak corresponding to the loss of a water molecule ([M-H₂O]⁺) at m/z 122.1096 is highly probable for cyclic alcohols. whitman.eduwhitman.edu

Alpha-cleavage, breaking the C1-C2 bond, would lead to a resonance-stabilized cation.

A prominent peak at m/z 31, corresponding to the [CH₂OH]⁺ fragment, is a classic indicator of a primary alcohol. whitman.edu

Complex ring cleavage of the spirocyclic system could also lead to characteristic fragments, such as a peak at m/z 57. whitman.eduwhitman.edu

X-ray Crystallography for Definitive Solid-State Structural Analysis

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide an unambiguous determination of its solid-state structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR.

Crucially, X-ray crystallography would reveal the conformation of the rings. The cyclobutane ring in spiro compounds is often puckered to relieve ring strain, and the analysis would quantify this dihedral angle. The cyclopentane ring typically adopts an envelope or twist conformation. The crystallographic data would also definitively establish the relative stereochemistry of the hydroxymethyl substituent and could reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing arrangement.

Computational and Theoretical Investigations of Spiro 3.4 Octane Systems

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations offer a detailed view of the electronic makeup and energy landscape of molecules. For systems like spiro[3.4]octane and its derivatives, these methods elucidate fundamental properties that govern their reactivity and physical characteristics.

High-level electronic structure theories are essential for achieving high accuracy in the calculation of molecular energies and properties. nih.gov Methods such as Weizmann-1-Brueckner-Doubles (W1BD), Gaussian-4 (G-4), and various Complete Basis Set (CBS) models like CBS-APNO and CBS-QB3 are designed to provide results that closely approximate experimental values. swarthmore.eduresearchgate.net These composite methods systematically combine calculations at different levels of theory and with various basis sets to extrapolate a highly accurate final energy.

The M06-2X functional, a hybrid meta-GGA functional, is also widely used for its favorable balance of computational efficiency and accuracy, particularly for main-group thermochemistry and kinetics. nrel.govresearchgate.net Such methods are applied to compute hydrocarbon strain energies and other thermochemical data with a high degree of confidence. swarthmore.eduresearchgate.net

Table 1: Overview of High-Level Computational Methods

Method Type Key Feature
W1BD Composite Method High accuracy for thermochemical data based on Brueckner-Doubles theory.
G-4 Theory Composite Method A member of the Gaussian-n theory family, designed for accurate energy calculations. researchgate.net
CBS-APNO Composite Method Utilizes an asymptotic projection scheme for basis set extrapolation. swarthmore.eduresearchgate.net
CBS-QB3 Composite Method A widely used, robust method for calculating accurate energies of organic molecules. swarthmore.eduresearchgate.net

| M06-2X | Density Functional Theory (DFT) | A high-nonlocality functional with broad applicability for thermochemistry and kinetics. nrel.govresearchgate.net |

Spiroalkanes, including the spiro[3.4]octane framework, possess significant ring strain due to the deviation of bond angles from ideal tetrahedral geometry. Computational methods are a primary means of quantifying this strain energy. The strain energy is typically defined as the difference between the actual enthalpy of formation and the estimated enthalpy of a hypothetical, strain-free analogue. mdpi.com

One effective computational approach involves the use of group equivalents, where the energy of a strained molecule is compared against the summed energies of its constituent, unstrained chemical groups. swarthmore.edumdpi.com This procedure allows for the direct calculation of strain energies at various levels of theory. swarthmore.edu For instance, the strain energy of spiro[3.3]octane, a related compound, is computed to be 51.0 kcal/mol, which is slightly less than the sum of the strain energies of two separate cyclobutane (B1203170) rings (53.6 kcal/mol). mdpi.com This demonstrates the principle of ring strain additivity, although deviations can occur due to unique structural interactions at the spiro center. mdpi.com

Table 2: Computed Strain Energies for Related Spiroalkanes

Compound Constituent Rings Sum of Constituent Strain (kcal/mol) Computed Spiroalkane Strain (kcal/mol)
Spiro[3.3]octane Cyclobutane + Cyclobutane 53.6 51.0 mdpi.com

Data illustrates the application of computational methods to quantify strain in similar systems.

Theoretical calculations are instrumental in understanding the complex photophysical phenomena observed in spiro compounds. dr-dral.combarbatti.org The unique spiro-linkage, which connects two molecular fragments perpendicularly through a single sp³-hybridized carbon, influences the molecule's electronic structure and, consequently, its interaction with light. nih.gov

Computational studies on spiro-bridged molecules show that the nature of electronic excitations—the transition of an electron from a lower to a higher energy state upon light absorption—can be localized on different parts of the molecule. dr-dral.combarbatti.org For example, in different spirofluorene-bridged compounds, theoretical calculations have shown that the lowest-energy absorption can be localized on either the spirofluorene units or a central core, depending on the atoms involved. dr-dral.combarbatti.org This localization dictates the subsequent emission properties. Some compounds exhibit interesting dual-emission phenomena, where light is emitted from two different excited states, a behavior that can be rationalized through computational analysis. dr-dral.combarbatti.org The forced planar alignment of rings linked by the spiro atom alters the electronic system compared to non-spiro analogues, which has a considerable influence on photophysical properties. acs.org

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a workhorse of computational chemistry, providing a cost-effective yet reliable means to investigate the properties of medium- to large-sized molecules like Spiro[3.4]octan-2-ylmethanol.

A fundamental application of DFT is geometry optimization, the process of finding the three-dimensional arrangement of atoms that corresponds to the lowest energy. sibran.ru For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its ground state. The spiro[3.4]octane core consists of a cyclobutane ring and a cyclopentane (B165970) ring joined at a single carbon atom. DFT calculations can accurately model the puckered conformations of both rings and determine the most stable orientation of the hydroxymethyl (-CH₂OH) substituent on the four-membered ring. This analysis is crucial as the molecular geometry influences all other chemical and physical properties.

DFT methods are widely used to calculate key thermochemical properties that describe the stability and energy content of a molecule. nih.gov The standard enthalpy of formation (ΔHf°) is a critical value representing the heat change when a compound is formed from its constituent elements in their standard states. researchgate.netnih.gov

A common and highly accurate strategy for computing enthalpies of formation is through the use of isodesmic reactions. nih.govnii.ac.jp These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types allows for a significant cancellation of systematic errors in the DFT calculation, leading to more reliable results. nih.gov By calculating the reaction enthalpy of a well-chosen isodesmic reaction involving this compound and other molecules with accurately known experimental enthalpies of formation, the unknown ΔHf° of the target molecule can be determined with high precision. researchgate.netresearchgate.net

Reactivity Descriptors from Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for understanding the intrinsic electronic properties and chemical reactivity of molecules. nih.gov For spirocyclic systems like this compound, these calculations can elucidate global and local reactivity descriptors that govern their behavior in chemical reactions.

The Frontier Molecular Orbital (FMO) theory is central to this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to its ability to accept electrons (electrophilicity). ucsb.edu The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov

From these fundamental energies, several conceptual DFT descriptors can be derived to provide a more quantitative picture of reactivity. ajchem-a.com These descriptors are crucial for predicting how a molecule will interact with other reagents.

Table 1: Key Quantum Mechanical Reactivity Descriptors

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO The energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMO The energy released when an electron is added to a molecule.
Electronegativity (χ) χ = (I + A) / 2 Measures the tendency of a molecule to attract electrons.
Chemical Potential (μ) μ = -χ Represents the 'escaping tendency' of electrons from an equilibrium system.
Chemical Hardness (η) η = (I - A) / 2 Measures the resistance of a molecule to change its electron configuration. Molecules with large energy gaps are considered 'hard'. nih.gov
Chemical Softness (S) S = 1 / (2η) The reciprocal of hardness; 'soft' molecules are more polarizable and reactive. nih.gov

| Electrophilicity Index (ω) | ω = μ² / (2η) | A global index that measures the propensity of a species to accept electrons. |

These calculations help rationalize reaction mechanisms and predict sites of electrophilic or nucleophilic attack, providing a theoretical foundation for understanding the chemical behavior of this compound and its derivatives. rasayanjournal.co.in

Theoretical Studies on Molecular Interactions and Properties

Computational chemistry offers a suite of tools to predict how a molecule like this compound might interact with biological systems and to forecast its key pharmacokinetic properties. These in silico methods are vital in modern drug discovery for prioritizing and optimizing lead compounds. springernature.com

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. unair.ac.idnrfhh.com This method involves placing the ligand (e.g., a derivative of this compound) into the binding site of a protein receptor in various conformations and orientations and evaluating the interaction energy for each "pose". nih.gov The results are ranked using a scoring function, which estimates the binding affinity. semanticscholar.org

For spirocyclic compounds, docking studies can:

Identify Potential Biological Targets: By screening a compound against a panel of protein structures.

Elucidate Binding Modes: Revealing key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-protein complex.

Guide Structural Modifications: Providing insights that help chemists design derivatives with improved binding affinity and selectivity. spirochem.com

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational methods accelerate and enhance SAR studies by building predictive models from experimental data. oncodesign-services.com

For a series of compounds based on the spiro[3.4]octane scaffold, computational SAR involves:

Descriptor Calculation: Quantifying various physicochemical and structural properties for each analog.

Model Building: Using statistical methods or machine learning algorithms to create a mathematical relationship between the calculated descriptors and the measured biological activity.

Prediction: Employing the model to predict the activity of new, virtual compounds to prioritize which derivatives to synthesize next.

These models help identify the key structural features—such as the sp³-rich core of the spiro[3.4]octane system—that are critical for potency and selectivity. spirochem.comuni-bonn.de For example, studies on diazaspiro[3.4]octane derivatives have systematically explored how modifying the "molecular periphery" around the spiro core impacts antitubercular or antimalarial activity, providing a clear SAR that guides further optimization. mdpi.comresearchgate.net

Prediction of Pharmacokinetic Properties

The success of a drug candidate depends not only on its interaction with the target but also on its pharmacokinetic profile, commonly referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). eijppr.com In silico tools are widely used to predict these properties early in the drug discovery process, reducing the risk of late-stage failures. nih.govamazonaws.com

Computational ADME models can predict a range of properties for a molecule like this compound based on its structure.

Table 2: Commonly Predicted Pharmacokinetic Properties

Property Category Predicted Parameter Importance
Absorption Gastrointestinal (GI) Absorption, Caco-2 Permeability Predicts how well a compound is absorbed into the bloodstream after oral administration. mdpi.com
Distribution Blood-Brain Barrier (BBB) Permeation, Plasma Protein Binding (PPB) Determines where the compound travels in the body and if it can reach its target.
Metabolism Cytochrome P450 (CYP) Inhibition/Substrate Predicts metabolic stability and potential for drug-drug interactions. mdpi.com
Excretion Total Clearance Estimates how quickly the compound is removed from the body.

| Physicochemical | Aqueous Solubility (logS), Lipophilicity (logP) | Fundamental properties that influence the entire ADME profile. eijppr.com |

These predictions are often guided by established rules of thumb, such as Lipinski's Rule of Five, which outlines the physicochemical properties consistent with orally available drugs. mdpi.com Studies on related diazaspiro[3.4]octane series routinely include the assessment of ADME properties to ensure that potent compounds also possess favorable pharmacokinetic profiles suitable for further development. researchgate.net

Applications and Advanced Research Directions in Spiro 3.4 Octan 2 Ylmethanol Chemistry

Contributions to Medicinal Chemistry Research

The rigid, three-dimensional structure of the spiro[3.4]octane framework has positioned it as a "privileged scaffold" in medicinal chemistry. This unique structural motif is increasingly utilized in the design of novel therapeutic agents, offering a path to developing compounds with improved potency, selectivity, and pharmacokinetic profiles across a range of diseases.

Development of Novel Therapeutic Agents Based on Spiro[3.4]octane Scaffolds

The spiro[3.4]octane core is a key structural element in a variety of investigational therapeutic agents. Its compact and rigid nature allows for precise orientation of functional groups in three-dimensional space, facilitating optimal interactions with biological targets.

A novel series of diazaspiro[3.4]octanes has been identified as a promising source of anti-malarial drugs. ebi.ac.uknih.gov These compounds originated from a high-throughput screening campaign against the Plasmodium falciparum parasite. nih.govmmv.org The diazaspiro[3.4]octane scaffold provided an attractive starting point for medicinal chemistry optimization due to its novelty and three-dimensional character. nih.gov

Subsequent structure-activity relationship (SAR) studies led to the development of compounds with potent, low nanomolar activity against the asexual blood-stage of the parasite (<50 nM). nih.govresearchgate.net Furthermore, these compounds demonstrated strong sterilizing effects on gametocytes, which translates to transmission-blocking activity, a crucial factor in malaria eradication efforts. nih.govresearchgate.net Mechanistic investigations involving resistance selection and whole-genome sequencing have pointed to the P. falciparum cyclic amine resistance locus as being implicated in the mode of resistance. ebi.ac.uknih.govresearchgate.net

Table 1: Activity Profile of Diazaspiro[3.4]octane Anti-Malarial Series

Feature Finding Source
Origin Identified from a Plasmodium falciparum whole-cell high-throughput screening. nih.gov
Scaffold Novel sp³-rich diazaspiro[3.4]octane. nih.gov
Asexual Stage Activity Potency in the low nanomolar range (<50 nM). researchgate.net
Transmission Blocking Strong gametocyte sterilizing properties. nih.gov

| Resistance Mechanism | Implicated the P. falciparum cyclic amine resistance locus. | ebi.ac.uk |

While direct studies on spiro[3.4]octan-2-ylmethanol for glioblastoma are not prominent, the underlying principles of targeting apoptosis pathways are relevant. Glioblastoma is known for its resistance to treatments due to altered apoptosis pathways, particularly involving the p53 gene. bohrium.comnih.gov Research has focused on identifying small-molecule activators of Sirtuin-1 (SIRT1), a protein deacetylase that can act as a tumor suppressor. researchgate.net The activation of SIRT1 is being explored as a therapeutic strategy. researchgate.net

Furthermore, the interplay between oncogene-driven glucose metabolism and cytoplasmic p53 presents a therapeutic target. nih.gov In some glioblastoma cells, inhibiting glucose consumption primes the cells for apoptosis by involving the Bcl-xL protein and cytoplasmic p53. nih.gov This creates a vulnerability that can be exploited with small molecules that stabilize p53, leading to synthetic lethality in tumor models. nih.gov The development of spiro[3.4]octane-based compounds that could modulate these SIRT1/p53 pathways represents a potential future direction in the search for novel anti-glioblastoma agents.

Spiro-oxindoles, which can incorporate a spiro[3.4]octane ring system, are recognized as privileged scaffolds in medicinal chemistry due to their unique three-dimensional structures and broad biological activities. nih.gov These compounds are being investigated for their potential as antiviral and antibacterial agents. nih.govnih.gov

In antiviral research, spiro-oxindoles have been identified as promising chemotypes for developing drugs with high potency and low toxicity. nih.gov For example, spiropyrazolopyridone oxindoles have been reported as potent inhibitors of the dengue virus NS4B protein. nih.gov In the realm of antibacterial agents, various spiro-oxindole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For example, certain spiro[indoline-3,3′-pyrazoline]-2-ones showed promising activity against B. subtilis and S. aureus. nih.gov The synthesis of spiro-oxindole-pyrrolidine derivatives has also yielded compounds with mild to weak antibacterial properties. nih.gov The versatility of the spiro scaffold allows for the creation of large libraries of compounds for screening against a wide range of microbial pathogens. researchgate.net

Table 2: Examples of Spiro-Oxindole Antimicrobial Activity

Derivative Class Target Organism(s) Observed Activity Source
Spiro[indoline-3,3′-pyrazoline]-2-ones B. subtilis, S. aureus Promising antibacterial properties (MICs from 0.044–1.809 mM). nih.gov
Dispiro[indoline-3,2′-pyrrolidine-3′,3″-piperidines] SARS-CoV-2 Promising antiviral properties with considerable safety (IC₅₀ = 7.687 µM). nih.gov
Spiro-β-lactam-oxindoles E. coli, P. aeruginosa, S. aureus Weak antibacterial properties (>200 µM). nih.gov

The melanocortin receptors (MC1R-MC5R) are a family of G-protein-coupled receptors involved in a wide array of physiological functions, including pigmentation, energy homeostasis, and sexual function. nih.govmedchemexpress.com As such, they are significant targets for drug development. nih.gov Both agonists and antagonists of these receptors are of therapeutic interest. For example, agonists of MC4R are being investigated for treating obesity, while antagonists could potentially be used for other conditions. nih.govnih.govmdpi.com

The development of small-molecule ligands for these receptors is an area of intense research. While many known ligands are peptide-based, the discovery of non-peptide, spirocyclic agonists and antagonists is a key goal to improve drug-like properties. The rigid conformation of spirocyclic scaffolds, such as the spiro[3.4]octane system, is ideal for designing potent and selective ligands that can mimic or block the action of endogenous peptide hormones like α-melanocyte-stimulating hormone (α-MSH). medchemexpress.commdpi.com For instance, SHU 9119 is a well-known potent antagonist of MC3R and MC4R. medchemexpress.com The design of novel spiro[3.4]octane-based structures could lead to the next generation of melanocortin receptor modulators with improved therapeutic profiles.

Utilization as Key Pharmacophores and Building Blocks in Drug Discovery Programs

The spiro[3.4]octane framework, the core of this compound, is increasingly recognized as a crucial building block in modern drug discovery. Its inherent three-dimensional and rigid nature allows for the precise spatial arrangement of functional groups, which is a critical aspect of pharmacophore design. researchgate.net A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target to trigger or block its response. acs.orgresearchgate.net The defined geometry of the spiro[3.4]octane system provides a fixed scaffold upon which pharmacophoric elements can be placed with predictable exit vectors, enhancing selectivity and potency. researchgate.net

The utility of spirocycles like spiro[3.4]octane in medicinal chemistry is driven by several key advantages:

Novelty and Intellectual Property: These scaffolds provide access to underexplored chemical space, enabling the creation of novel molecular entities with strong intellectual property potential. mdpi.com

Three-Dimensionality: Moving away from "flatland," the sp³-rich nature of the spiro[3.4]octane core allows for better shape complementarity with the complex binding sites of biological targets such as proteins and enzymes. researchgate.net

Conformational Restriction: The rigidity of the spirocyclic system reduces the entropic penalty upon binding to a target, which can lead to enhanced binding affinity. researchgate.net

Derivatives of the spiro[3.4]octane core, such as various azaspiro[3.4]octanes, have been synthesized and evaluated as multifunctional modules in drug discovery, serving as bioisosteres for more common motifs like piperazine (B1678402) and morpholine. researchgate.net This highlights the role of the spiro[3.4]octane skeleton as a foundational element for generating diverse compound libraries aimed at identifying new therapeutic agents. researchgate.net

Feature of Spiro[3.4]octane ScaffoldsImplication in Drug Discovery
Rigid 3D Structure Provides well-defined exit vectors for substituents, enabling precise pharmacophore design.
sp³-Rich Character Allows for exploration of non-flat chemical space, improving target interaction. researchgate.net
Conformational Restriction Reduces entropic loss upon binding, potentially increasing potency. researchgate.net
Novelty Offers opportunities for creating new intellectual property. mdpi.com

Strategic Modification of Physico-Chemical Properties for Drug Development (e.g., Lipophilicity, Permeability)

The rigid, non-planar structure of the spiro[3.4]octane core can influence these properties in several beneficial ways. For instance, incorporating this sp³-rich scaffold can modulate lipophilicity. In a study on monoacylglycerol lipase (B570770) (MAGL) inhibitors, the creation of a spirocyclobutane-lactam structure from a more flexible precursor was a key step in optimizing the lead compound, leading to higher lipophilic ligand efficiency (LLE). taylorandfrancis.com LLE is a metric used to assess the quality of a compound by relating its potency to its lipophilicity, with higher values being desirable.

Physicochemical PropertyInfluence of Spiro[3.4]octane ScaffoldResearch Finding Example
Lipophilicity Can be modulated to optimize potency and reduce off-target effects.Generation of spiro scaffolds in MAGL inhibitors led to improved lipophilic ligand efficiency (LLE). taylorandfrancis.com
Solubility The non-planar structure can disrupt crystal packing, potentially improving aqueous solubility.Heterocyclic spiro[3.4]octane derivatives have been developed as surrogates for common drug motifs with improved properties. researchgate.net
Permeability The rigid, 3D shape can affect interactions with biological membranes.The spiro[3.4]octane core provides a lipophilic center that influences pharmacokinetic properties like membrane permeability. acs.org

Advanced Organic Synthesis Applications

Beyond its direct role in drug molecules, this compound and its parent system are foundational components in advanced organic synthesis.

This compound as a Versatile Synthetic Intermediate

This compound is classified as a valuable synthetic intermediate due to its unique structural features. The compound contains a spirocyclic core and a hydroxymethyl (-CH₂OH) functional group. This alcohol functionality serves as a convenient handle for a wide array of chemical transformations, allowing for the elaboration of the core structure into more complex molecules.

The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into various leaving groups (e.g., tosylates, mesylates) to facilitate nucleophilic substitution reactions. This versatility makes this compound an attractive starting material for synthesizing a diverse range of derivatives for screening in drug discovery and other applications. The synthesis of related functionalized spiro[3.4]octanes, such as 2-azaspiro[3.4]octane, often involves multi-step sequences where functionalized intermediates are key.

Building Blocks for Complex Molecular Architectures

The spiro[3.4]octane framework serves as a rigid building block for the construction of complex, three-dimensional molecular architectures. Its well-defined and constrained geometry is a significant advantage in total synthesis and the creation of compound libraries. By using this scaffold, chemists can build molecules with a high degree of structural control, which is often difficult to achieve with more flexible acyclic or monocyclic systems. The synthesis of various substituted spiro[3.4]octene and diazaspiro[3.4]octane derivatives showcases the utility of this core in building more elaborate structures through reactions like cycloadditions and functional group manipulations. researchgate.netresearchgate.netmdpi.com

Chiral Spiro[3.4]octane Derivatives in Asymmetric Synthesis

Chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in drug development. The spiro[3.4]octane scaffold can possess chirality, and the development of asymmetric methods to access specific stereoisomers is an active area of research.

For instance, an enantioselective phosphine-catalyzed process has been developed for the synthesis of chiral fluorinated spiro[3.4]octanone derivatives with high enantiomeric excess (up to 95% ee). researchgate.net This method proceeds via a tandem Michael addition/Wittig reaction, demonstrating a sophisticated approach to controlling stereochemistry at the spirocyclic core. researchgate.net Similarly, copper-catalyzed asymmetric domino reactions have been employed to synthesize chiral 2,6-diazaspiro[3.4]octane-1,5-diones, further highlighting the importance of developing stereoselective routes to these valuable scaffolds. mdpi.comacs.org The ability to synthesize specific enantiomers of spiro[3.4]octane derivatives is crucial for investigating their differential interactions with chiral biological targets.

Applications in Materials Science Research

While the primary focus for spiro[3.4]octane derivatives has been in the life sciences, the structural characteristics of the parent spiro[3.4]octane scaffold are highly relevant to materials science, particularly in the field of organic electronics. The defining feature of spiro compounds in this context is the sp³-hybridized spiro-center that connects two molecular subunits in a perpendicular or orthogonal arrangement. acs.org

This unique geometry offers several advantages for materials used in devices like Organic Light-Emitting Diodes (OLEDs):

Morphological Stability: The rigid and bulky three-dimensional structure of spiro compounds hinders crystallization and promotes the formation of stable amorphous glasses. researchgate.netacs.org This is crucial for the longevity and performance of thin-film organic electronic devices. acs.org

High Glass Transition Temperature (Tg): Spiro-linkages often lead to materials with high glass transition temperatures, meaning they remain in a stable, glassy state at higher operating temperatures. researchgate.netacs.org

Control of Intermolecular Interactions: The orthogonal arrangement of the two halves of a spiro molecule effectively suppresses undesirable intermolecular π-π stacking, which can otherwise lead to excimer formation and negatively impact device efficiency. acs.org

While specific research detailing the use of this compound in materials science is not prominent, the parent carbocyclic spiro[3.4]octane framework embodies the core principles of the "spiro concept." This concept involves using the spiro-junction to create robust, 3D molecules with tailored electronic and physical properties for applications in charge transport and luminescent materials. researchgate.netresearchgate.net The spiro[3.4]octane unit, as a simple carbocyclic spiro system, represents a fundamental building block that could be incorporated into more complex functional materials for organic electronics. wikipedia.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.